molecular formula C11H14ClNO B3086136 N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride CAS No. 1158513-46-2

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride

Cat. No.: B3086136
CAS No.: 1158513-46-2
M. Wt: 211.69 g/mol
InChI Key: WWWFVMBIOSJRPH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride is a secondary amine derivative featuring a 4-methoxybenzyl group attached to a propargylamine (2-propyn-1-amine) backbone, in its hydrochloride salt form. This compound is structurally characterized by an electron-donating methoxy group on the benzyl ring and a terminal alkyne (propargyl) group, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h1,4-7,12H,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWFVMBIOSJRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzylamine.

    Alkylation: The 4-methoxybenzylamine undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). This reaction forms N-(4-Methoxybenzyl)-2-propyn-1-amine.

    Hydrochloride Salt Formation: The free amine is then converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the amine in methanol at 0°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond in the propynyl group to a single bond, forming saturated amines.

    Substitution: The methoxy group on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to certain biological targets, while the propynyl group can participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if reported) Biological Activity/Notes
N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride C₁₁H₁₄ClNO 211.65 (calculated) Propargyl, 4-methoxybenzyl Discontinued No direct data; propargyl may enhance reactivity
N-(4-Methoxybenzyl)but-2-en-1-amine (83o) C₁₂H₁₇NO 191.27 Butenyl, 4-methoxybenzyl 49% (E:Z = 5:1) Consistent with literature shifts
N-(4-Methoxybenzyl)-2-methylprop-2-en-1-amine (83n) C₁₂H₁₇NO 191.27 Methylpropenyl, 4-methoxybenzyl Not specified Purified via silica chromatography
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride C₁₇H₂₀ClNO 297.80 Dihydroindenyl, 4-methoxybenzyl 19% over 5 steps NMR and HPLC data reported
N-(4-Fluorobenzyl)-1-methoxypropan-2-amine hydrochloride C₁₁H₁₅FClNO 247.70 Fluorobenzyl, methoxypropyl Not specified Synonyms include SCHEMBL2235204
ML133 hydrochloride (naphthalenyl derivative) C₁₉H₁₉NO·HCl 329.83 Naphthalenyl, 4-methoxybenzyl ≥95% purity Kir2 potassium channel inhibitor

Key Observations:

  • Electronic Effects: The 4-methoxybenzyl group enhances electron density, which may improve binding to aromatic receptors.
  • Bulkiness : ML133 hydrochloride’s naphthalenyl group increases steric hindrance, which could reduce solubility compared to the target compound .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. The propargyl group’s hydrophobicity may reduce solubility compared to alkenyl analogues (e.g., 83o) .
  • In contrast, saturated or alkenyl derivatives (e.g., 83n) are more stable .

Biological Activity

N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13ClN2O
  • CAS Number : 1158513-46-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptors, influencing pathways involved in inflammation and cancer progression.

1. Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown increased cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines, outperforming standard chemotherapeutics like 5-fluorouracil .

Compound TypeCell LineIC50 (μM)
Mannich BaseJurkat5.0
Reference Drug5-Fluorouracil10.0

2. Anti-inflammatory Effects

The compound is hypothesized to modulate inflammatory responses via adenosine receptor pathways. Agonists targeting the A3 adenosine receptor have demonstrated protective effects in various inflammatory models, suggesting a potential application for this compound in managing inflammatory diseases .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated an IC50 value of approximately 7 μM for MCF-7 cells, suggesting potent anticancer activity.

Case Study 2: Mechanistic Insights
In a mechanistic study, the compound was shown to inhibit key enzymes involved in cancer cell proliferation. The inhibition of tyrosinase activity was noted, which is crucial in melanin biosynthesis and has implications in skin cancer therapies .

Antioxidant Activity

In addition to anticancer properties, this compound exhibits antioxidant activity. This is significant as oxidative stress plays a role in cancer progression and other diseases.

CompoundEC50 (μM)
This compound9.0
Positive Control8.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxybenzyl)-2-propyn-1-amine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving alkylation, amine protection, and HCl salt formation. For example, analogous compounds like 2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride were synthesized in five steps, achieving ~19% overall yield. Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Introducing catalytic bases (e.g., K₂CO₃) to improve nucleophilic substitution efficiency.
  • Purification via column chromatography or recrystallization to isolate high-purity intermediates .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methoxybenzyl and propargylamine moieties. For example, aromatic protons in the methoxybenzyl group typically resonate at δ 6.8–7.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at λmax ~255 nm .
  • Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., m/z 211.69 for the free base) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility. For protocols requiring neutral pH:

  • Use co-solvents like DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Prepare stock solutions in deionized water with brief sonication (10–15 minutes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the methoxybenzyl or propargylamine groups?

  • Methodological Answer : Systematic SAR strategies include:

  • Substituent Variation : Replace the methoxy group with ethoxy or halogens to assess electronic effects on receptor binding.
  • Steric Modifications : Introduce bulkier substituents (e.g., tert-butyl) on the benzyl ring to probe steric hindrance.
  • In Vitro Testing : Use assays like radioligand binding (e.g., for GPCR targets) or enzyme inhibition to quantify activity changes. For example, analogues with 2,4,5-trimethoxybenzyl groups showed altered binding affinities in receptor studies .

Q. How should researchers resolve contradictory data in biological activity assays (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from purity or experimental variability. Mitigation steps:

  • Reproducibility Checks : Replicate assays across independent labs using identical protocols.
  • Impurity Profiling : Use HPLC-MS to detect trace impurities (>0.1%) that may interfere with activity .
  • Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What strategies are effective for probing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Key approaches include:

  • Liver Microsome Assays : Incubate with human or rodent microsomes (37°C, NADPH cofactor) to measure half-life (t₁/₂).
  • Cytochrome P450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the propargyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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